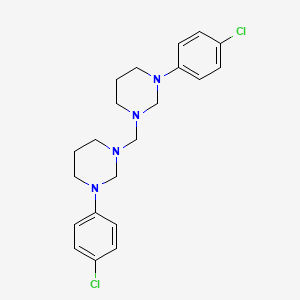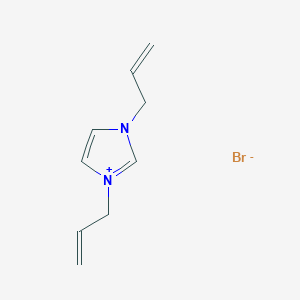
Pyrimidine, 1,1'-methylenebis[3-(4-chlorophenyl)hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-]: is a complex organic compound with the molecular formula C21H26Cl2N4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between a suitable diamine and a diketone. This reaction is usually carried out under acidic conditions to facilitate ring closure.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through a substitution reaction, where the hydrogen atoms on the pyrimidine ring are replaced by chlorophenyl groups. This step often requires the use of a strong base and a chlorinating agent.
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge, which connects the two pyrimidine rings. This is typically achieved through a condensation reaction using formaldehyde or a similar methylene donor.
Industrial Production Methods
In an industrial setting, the production of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used. Batch processing is suitable for smaller quantities, while continuous processing is preferred for large-scale production.
Purification and Isolation: After synthesis, the compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine, 1,1’-methylenebis[3-(4-bromophenyl)hexahydro-]
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] is unique due to the presence of chlorophenyl groups and a methylene bridge, which confer distinct chemical properties and potential applications
Properties
CAS No. |
683811-45-2 |
|---|---|
Molecular Formula |
C21H26Cl2N4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[[3-(4-chlorophenyl)-1,3-diazinan-1-yl]methyl]-1,3-diazinane |
InChI |
InChI=1S/C21H26Cl2N4/c22-18-3-7-20(8-4-18)26-13-1-11-24(16-26)15-25-12-2-14-27(17-25)21-9-5-19(23)6-10-21/h3-10H,1-2,11-17H2 |
InChI Key |
FPDGHCDLPVFLCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CN(C1)C2=CC=C(C=C2)Cl)CN3CCCN(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)
![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)


![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
